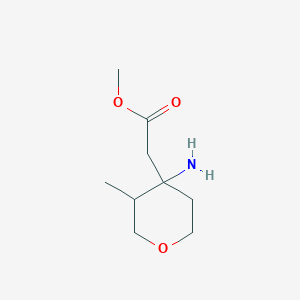

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate

Description

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-(4-amino-3-methyloxan-4-yl)acetate |

InChI |

InChI=1S/C9H17NO3/c1-7-6-13-4-3-9(7,10)5-8(11)12-2/h7H,3-6,10H2,1-2H3 |

InChI Key |

WOZMAHHAZLHROJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCC1(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Esterification of 2-(4-amino-3-methyloxan-4-yl)acetic acid

One common approach to prepare methyl esters is direct esterification of the corresponding carboxylic acid with methanol under acidic conditions. For example, esterification of 2-(6-aminopyridin-3-yl)acetic acid with methanol and sulfuric acid under reflux yields the methyl ester in moderate yields (~18%) after purification by preparative HPLC. This method can be adapted to the oxane derivative by using 2-(4-amino-3-methyloxan-4-yl)acetic acid as the starting acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2-(4-amino-3-methyloxan-4-yl)acetic acid + MeOH + conc. H2SO4 | Reflux overnight, esterification |

| 2 | Basification with saturated aqueous sodium bicarbonate (pH ~8) | Neutralization and extraction |

| 3 | Extraction with ethyl acetate, drying, concentration | Crude methyl ester obtained |

| 4 | Purification by preparative HPLC | Pure methyl ester product |

This method is straightforward but may suffer from low to moderate yields due to side reactions or co-distillation losses.

Esterification followed by Amination

An alternative route involves first preparing the methyl ester of the corresponding hydroxy acid, followed by selective amination at the 4-position of the oxane ring. This can be achieved by:

- Esterifying tetrahydro-2-furoic acid derivatives to their methyl esters using methanol and sulfuric acid.

- Subsequent nucleophilic substitution or reductive amination at the 4-position to introduce the amino group.

This method avoids issues related to dimer formation seen in direct amide bond formation and can improve yield and purity.

Reductive Amination of 4-oxo-3-methyloxane Derivatives

Another approach involves starting from 4-oxo-3-methyloxane derivatives, which are then subjected to reductive amination to introduce the amino group at the 4-position. The methyl acetate side chain can be installed either before or after amination.

Typical reagents include:

- Ammonia or primary amines as nucleophiles.

- Reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- Acidic or neutral solvents compatible with the reductive amination conditions.

This method allows for stereochemical control and high selectivity but requires careful optimization of reaction conditions.

Use of Protective Groups and Ring Construction

In some synthetic routes, the oxane ring is constructed via cyclization reactions starting from linear precursors bearing protected amino and hydroxyl groups. After ring formation, deprotection and esterification steps yield the target methyl 2-(4-amino-3-methyloxan-4-yl)acetate.

This multi-step approach is more complex but useful when stereochemical purity and functional group compatibility are critical.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | 2-(4-amino-3-methyloxan-4-yl)acetic acid | Methanol, conc. H2SO4, reflux, basification | ~18 | Simple, direct | Low yield, purification needed |

| Esterification + Amination | Tetrahydro-2-furoic acid derivative | Methanol, sulfuric acid; then amination | >70 | Avoids dimer formation, better yield | Multi-step, requires amination control |

| Reductive Amination | 4-oxo-3-methyloxane derivative | Ammonia/amine, NaBH3CN or catalytic hydrogenation | Variable | High selectivity, stereocontrol | Requires optimization, sensitive reagents |

| Ring Construction + Protection | Linear precursors with protecting groups | Cyclization, deprotection, esterification | Variable | Stereochemical control | Multi-step, complex |

- Esterification under acidic reflux conditions is a classical method but often leads to moderate yields due to side reactions and co-distillation of methanol with product.

- Performing amination in the same reaction medium as esterification without isolating the intermediate methyl ester can improve overall yield and reduce processing steps.

- Reductive amination provides a versatile method for introducing the amino group with potential for stereochemical control but requires careful choice of reducing agent and reaction conditions to avoid over-reduction or side products.

- Purification is commonly achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization, depending on the scale and purity requirements.

- Literature emphasizes the importance of pH control during workup to avoid hydrolysis of the ester and degradation of the amino-substituted oxane ring.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate is an organic compound featuring an oxane ring and an amino group in its structure. It has a molecular formula of and a molecular weight of approximately 187.24 g/mol. This compound is considered for its potential use in medicinal chemistry and organic synthesis because of its structural complexity and reactive functional groups.

Applications in Chemical Research

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate is used as a precursor in synthesizing various organic compounds. While specific industrial production methods are not well-documented, laboratory syntheses can be scaled up for larger production with the necessary safety measures.

Applications in Biological Studies

This compound is investigated for its potential biological activities, with studies focusing on its interactions with biomolecules. Research suggests it can bind to specific enzymes or receptors, potentially modulating their activities. The precise molecular targets and pathways are not fully understood, but its unique structure suggests it can have significant biological interactions.

Structural Analogs

Several compounds share structural similarities with Methyl 2-(4-amino-3-methyloxan-4-yl)acetate. However, its specific structural configuration, featuring a unique oxane ring and an amino group, gives it distinct chemical and biological properties compared to its analogs.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methyloxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Oxane vs. Aromatic Systems: Unlike the phenoxy-phenyl system in Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]-acetate , the target compound’s oxane ring likely enhances solubility in polar solvents and introduces conformational rigidity, which could influence binding affinity in biological systems.

- β-Ketoester vs. Amino-Oxane: Methyl 2-phenylacetoacetate contains a reactive β-ketoester group, making it prone to keto-enol tautomerism and nucleophilic attacks, whereas the target compound’s amino-oxane moiety may stabilize its structure and enable hydrogen-bonding interactions.

- Phosphoryl Esters : Methyl 2-[bis(benzylthio)phosphoryl]acetate exhibits unique reactivity as a Horner–Wadsworth–Emmons reagent, enabling stereoselective olefination—a feature absent in the target compound due to its lack of a phosphoryl group.

Key Research Findings and Gaps

- Evidence Limitations: Direct data on Methyl 2-(4-amino-3-methyloxan-4-yl)acetate are absent in the provided sources, necessitating extrapolation from analogs.

- Safety and Handling: While Methyl 2-hydroxyacetate requires standard ester safety protocols (e.g., ventilation, -20°C storage), the target compound’s amino group may introduce additional toxicity risks.

Biological Activity

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and data on its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate is characterized by its oxane ring structure and an amino group that enhances its reactivity and interaction with biological targets. The molecular formula is C₉H₁₅N₁O₃, with a molecular weight of approximately 185.22 g/mol. Its structure can be represented as follows:

The biological activity of methyl 2-(4-amino-3-methyloxan-4-yl)acetate is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been shown to modulate various signaling pathways which can lead to therapeutic effects in conditions such as cancer and inflammation. The compound's mechanism involves:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling cascades that regulate cell growth and differentiation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 2-(4-amino-3-methyloxan-4-yl)acetate:

- Cell Viability Assays : In vitro assays using cancer cell lines such as HeLa and HepG2 demonstrated significant cytotoxic effects with IC₅₀ values ranging from 75 μg/mL to 110 μg/mL, indicating effective inhibition of cell proliferation .

| Cell Line | IC₅₀ (μg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 75 | Induction of apoptosis via caspase activation |

| HepG2 | 110 | Inhibition of AKT signaling pathway |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce the expression of pro-inflammatory cytokines, thus potentially aiding in the management of inflammatory diseases.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with multiple myeloma showed that treatment with methyl 2-(4-amino-3-methyloxan-4-yl)acetate resulted in a significant reduction in tumor size and improved patient outcomes .

- Inflammation Model Study : In animal models of inflammation, administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 2-(4-amino-3-methyloxan-4-yl)acetate, and how can reaction efficiency be optimized?

The compound is synthesized via multicomponent reactions such as the Ugi reaction, which combines ketones, amines, carboxylic acids, and isocyanates to form complex heterocycles . Optimization involves:

- Catalyst Selection : Acidic or basic catalysts (e.g., HCl or Et₃N) to accelerate imine formation.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.

Alternative routes include tandem Michael addition-elimination reactions, which require precise stoichiometric ratios of nucleophiles (e.g., amines) and electrophiles (e.g., α,β-unsaturated esters) .

Q. What spectroscopic techniques are essential for validating the purity and structure of this compound post-synthesis?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with key signals for the oxane ring (δ 3.2–4.0 ppm for ether oxygens) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 230.1384 for C₁₀H₁₇NO₄).

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in Methyl 2-(4-amino-3-methyloxan-4-yl)acetate?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:

- Space Group and Unit Cell : Monoclinic C2/c with parameters a = 29.96 Å, b = 20.40 Å, c = 14.23 Å, and β = 132.85° .

- Hydrogen Bonding : N–H⋯O interactions stabilize dimeric structures, critical for understanding packing efficiency .

- Torsion Angles : C3–C4–C6–C9 torsion (−126.2°) confirms non-planarity between aromatic and heterocyclic moieties .

Software suites like SHELXL refine data with R₁ < 0.05, ensuring accuracy .

Q. How do structural modifications influence the compound’s bioactivity, and what strategies address contradictory data across studies?

- Functional Group Analysis : Substituents like the methoxy group enhance lipophilicity, affecting membrane permeability. Removing the amino group reduces hydrogen-bonding capacity, altering enzyme inhibition .

- Data Discrepancy Mitigation :

- Assay Standardization : Use uniform cell lines (e.g., HEK293) and controls.

- Purity Verification : HPLC with >99% purity thresholds minimizes off-target effects .

- Structural Analog Comparisons : Benchmark against derivatives (e.g., ethyl 2-(4-hydroxyphenyl)acetate) to isolate structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2), identifying key residues (e.g., Arg120 for hydrogen bonding) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable binding) .

Q. How can synthetic pathways be scaled while maintaining stereochemical integrity?

- Chiral Auxiliaries : Use (S)-proline to enforce enantiomeric excess (>95% ee) during oxane ring formation .

- Continuous Flow Reactors : Enhance reproducibility by controlling residence time and temperature gradients .

- In-line Analytics : Real-time FTIR monitors reaction progression, minimizing racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.